molecular formula C11H10ClN3O B1480721 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole CAS No. 2098085-86-8

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole

Cat. No.: B1480721
CAS No.: 2098085-86-8
M. Wt: 235.67 g/mol
InChI Key: XOTPHPHCMIWTPI-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Reactivity Studies The structural and reactivity characteristics of pyrimidine derivatives have been extensively studied, indicating the potential of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole for similar investigations. Studies have examined the correlation between structure, stability, and reactivity, revealing the molecule's suitability as a nucleophilic reagent or 1,3-dipole in reactions with appropriate reagents. Moreover, these studies have confirmed the theoretical calculations about the nucleophilicity and reactivity of such compounds (C. Moldoveanu & I. Mangalagiu, 2005).

Molecular Docking and Experimental Studies Molecular docking and experimental studies, such as FT-IR, FT-Raman, and NMR, have been employed to investigate the molecular structure of pyrimidine derivatives. These studies provide insights into the compound's potential for biological, physical, pharmaceutical, and medicinal applications. The detailed analysis of the molecule's structure, stability, and charge distribution paves the way for its use in various scientific fields (S. Aayisha et al., 2019).

Quantum Chemical Calculations and Non-Covalent Interactions The focus on non-covalent interactions and quantum chemical calculations for pyrimidine derivatives underscores their significance in the field of molecular design and drug development. The exploration of intramolecular non-covalent interactions, such as hydrogen bonds and van der Waals interactions, alongside comprehensive quantum chemical calculations, demonstrates the compound's potential in designing molecules with specific properties and activities (Yu Zhang et al., 2018).

Properties

IUPAC Name

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-8(5-13-16-6)9-4-10(12)15-11(14-9)7-2-3-7/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTPHPHCMIWTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.